molecular formula C12H12N6 B15051658 1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene

1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene

Cat. No.: B15051658
M. Wt: 240.26 g/mol
InChI Key: DAUQOVIWDBBXFA-UHFFFAOYSA-N
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Description

1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene is an organic compound with the molecular formula C12H12N6 It consists of a benzene ring substituted with two 1,2,4-triazol-4-ylmethyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene typically involves the reaction of 1,4-bis(bromomethyl)benzene with 4H-1,2,4-triazole in the presence of a base. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The general reaction scheme is as follows:

1,4-bis(bromomethyl)benzene+24H-1,2,4-triazoleBase, SolventThis compound\text{1,4-bis(bromomethyl)benzene} + 2 \, \text{4H-1,2,4-triazole} \xrightarrow{\text{Base, Solvent}} \text{this compound} 1,4-bis(bromomethyl)benzene+24H-1,2,4-triazoleBase, Solvent​this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene can undergo various chemical reactions, including:

    Oxidation: The triazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzene ring and triazole groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole rings may yield triazole N-oxides, while reduction can produce triazole-substituted benzene derivatives.

Scientific Research Applications

1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.

    Medicine: It is being investigated for its potential use in drug design and development.

    Industry: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity and magnetism.

Mechanism of Action

The mechanism of action of 1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene depends on its specific application. In coordination chemistry, it acts as a tetradentate ligand, coordinating with metal ions to form stable complexes. The triazole rings and benzene ring provide multiple coordination sites, allowing for the formation of multi-dimensional structures.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene
  • 1,4-Bis((4H-1,2,4-triazol-4-yl)ethyl)benzene
  • 1,4-Bis((4H-1,2,4-triazol-4-yl)propyl)benzene

Uniqueness

1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene is unique due to its specific substitution pattern and the presence of two triazole rings, which provide multiple coordination sites for metal ions. This makes it particularly useful in the synthesis of complex metal-organic frameworks and coordination polymers.

Properties

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

4-[[4-(1,2,4-triazol-4-ylmethyl)phenyl]methyl]-1,2,4-triazole

InChI

InChI=1S/C12H12N6/c1-2-12(6-18-9-15-16-10-18)4-3-11(1)5-17-7-13-14-8-17/h1-4,7-10H,5-6H2

InChI Key

DAUQOVIWDBBXFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NN=C2)CN3C=NN=C3

Origin of Product

United States

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